molecular formula C15H14O3 B1300795 2-Benzyloxy-5-methoxy-benzaldehyde CAS No. 56979-57-8

2-Benzyloxy-5-methoxy-benzaldehyde

Cat. No. B1300795
CAS RN: 56979-57-8
M. Wt: 242.27 g/mol
InChI Key: HJZNOASMPBTKJX-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-methoxy-benzaldehyde is a benzaldehyde derivative . It is an organic building block used in chemical synthesis .


Molecular Structure Analysis

The molecular formula of 2-Benzyloxy-5-methoxy-benzaldehyde is C15H14O3 . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Crystal Structure Analysis

The study of 2-methoxy-benzaldehyde's crystal structure revealed several intra- and intermolecular C–H...O short contacts, forming dimers linked by C@O and C(3)–H groups. This study contributes to the understanding of molecular interactions and structures in the field of chemical physics (Ribeiro-Claro, Drew, & Félix, 2002).

Synthesis of 2-(Alkylamino)-1-arylethanols

Benzaldehydes have been utilized to synthesize 2-(alkylamino)-1-arylethanols through a two-step process involving 5-aryloxazolidines as intermediates. This contributes to organic synthesis methods (Moshkin & Sosnovskikh, 2013).

Enzyme Catalyzed Asymmetric C–C-Bond Formation

The use of benzaldehyde lyase in the enantioselective synthesis of derivatives like (R)-3, 3'-dimethoxybenzoin illustrates advances in reaction engineering and biocatalysis (Kühl et al., 2007).

Synthesis of Secondary Amide-Based Linkers

Investigations into benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde for use as linkers in solid-phase organic synthesis have broad implications in synthetic chemistry and pharmaceutical research (Swayze, 1997).

Oxidation Studies

Studies on the oxidation of methoxy benzaldehydes in aqueous acetic acid medium, leading to the formation of carboxylic acids, contribute to the understanding of oxidation mechanisms in organic chemistry (Malik, Asghar, & Mansoor, 2016).

Anticancer Activity

Research on benzyloxybenzaldehyde derivatives, including 2-benzyloxy-5-methoxy-benzaldehyde, demonstrated significant anticancer activity against the HL-60 cell line, making it relevant in medicinal chemistry and oncology research (Lin et al., 2005).

properties

IUPAC Name

5-methoxy-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZNOASMPBTKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358142
Record name 2-Benzyloxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-5-methoxy-benzaldehyde

CAS RN

56979-57-8
Record name 5-Methoxy-2-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56979-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyloxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-5-methoxybenzaldehyde (3.0 g, 19.7 mmol) in N,N-dimethylformamide (50 mL), potassium carbonate (3.27 g, 23.6 mmol) was added and furthermore benzyl bromide (2.6 mL, 21.7 mmol) was added thereto. The reaction mixture was stirred at room temperature for 24 hours, and then water was added thereto and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution and dried (anhydrous magnesium sulfate), and then the solvent was distilled under reduced pressure. The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:4)] to obtain the title compound (4.8 g, 100%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxy-5-methoxybenzaldehyde (0.152 g, 1.0 mmol) in dry MeCN (50 mL) was added 4-fluorobenzyl bromide (0.145 mg, 1.0 mmol), and anhydrous K2CO3 (0.27 g, 2.0 mmol). The mixture was refluxed under stirring for 4 h, and then evaporated in vacuo. Water (100 mL) was added and the mixture was extracted with EtOAc. The separated organic layer was dried with MgSO4, and then evaporated in vacuum. Finally, the residue was eluted through a silica gel column with n-hexane/EtOAc (4:1) to give white compound I (0.21 g, 88%).
Quantity
0.152 g
Type
reactant
Reaction Step One
Quantity
0.145 mg
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Brossi, S Teitel - Helvetica Chimica Acta, 1970 - Wiley Online Library
… In a similar mancer, the phenethylamine 20, obtained from 2-benzyloxy-5-methoxybenzaldehyde 1131, was converted to the dihydroisoquinoline followed by O-debenzyla- …
Number of citations: 33 onlinelibrary.wiley.com
Y Hu, J Zhu, KH Chan, YH Wong - Bioorganic & medicinal chemistry, 2013 - Elsevier
… on silica gel, the desired product 2-benzyloxy-5-methoxy-benzaldehyde (4.79 g, 100%) was … After warmed up to room temperature for 30 min, 2-benzyloxy-5-methoxy-benzaldehyde (…
Number of citations: 14 www.sciencedirect.com
BS Min, BZ Ahn, KH Bae - Archives of Pharmacal Research, 1996 - Springer
… 4-benzyloxybenzaldehyde (3c), 2,5-dibenzyloxybenzaldehyde (3d), 3,5-dibenzyloxybenzaldehyde (3e), 3,4,5-tribenzyloxybenzaldehyde (3f) and 2-benzyloxy-5-methoxy-benzaldehyde …
Number of citations: 14 link.springer.com
K Chun, SK Park, HM Kim, Y Choi, MH Kim… - Bioorganic & medicinal …, 2008 - Elsevier
A series of coumarin types MMP inhibitors were designed based on gelastatin hydroxamates (1) and evaluated for TACE, cellular TNF-α, and NO inhibitory activities. Among them, …
Number of citations: 45 www.sciencedirect.com
林錦芬 - 2004
Number of citations: 0

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